molecular formula C14H17N3O4 B1440685 1-(2-adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1306739-32-1

1-(2-adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1440685
CAS No.: 1306739-32-1
M. Wt: 291.3 g/mol
InChI Key: XFKAVEXMZMQGBI-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Scientific Research Applications

Crystal Structure Analysis

The study of adamantyl-substituted pyrazoles, such as 1-(1-adamantyl)pyrazole and its derivatives, provides valuable insights into their crystal geometry and carbon-13 NMR spectroscopy. These analyses reveal the interactions and conformational dynamics of the adamantyl group within the pyrazole framework, contributing to a deeper understanding of the structural properties of these compounds (Cabildo et al., 1985).

Synthesis and Chemical Transformations

The synthesis of adamantyl-substituted pyrazolones and their subsequent chemical transformations highlight the versatility of these compounds in organic synthesis. These transformations include nitrosation to yield hydroxyimino derivatives and condensation reactions with aromatic and heterocyclic aldehydes, which lead to a variety of condensation products. Such studies are crucial for exploring the synthetic potential and functionalization of adamantyl-substituted pyrazoles (Bormasheva et al., 2010).

Antiviral Activity

Research into the antiviral properties of adamantane derivatives, including various pyrazole and triazole compounds, suggests significant potential in the development of antiviral therapies. These studies focus on the synthesis of new adamantane derivatives and their efficacy against viruses such as the smallpox vaccine virus, highlighting the importance of adamantyl-substituted compounds in medicinal chemistry and antiviral drug development (Moiseev et al., 2012).

Material Science Applications

The exploration of adamantyl-substituted pyrazoles in material science, particularly in the context of electrochemiluminescence (ECL), demonstrates the potential of these compounds in the development of novel materials with specific optical and electronic properties. Such studies are pivotal for advancing the field of material science and finding new applications for adamantane-containing compounds in technology and industry (Feng et al., 2016).

Future Directions

The future directions in the field of adamantane chemistry involve the development of new synthesis methods and the exploration of novel applications in various fields such as medicine, catalysis, and material science .

Properties

IUPAC Name

1-(2-adamantyl)-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-14(19)12-11(17(20)21)6-16(15-12)13-9-2-7-1-8(4-9)5-10(13)3-7/h6-10,13H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKAVEXMZMQGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N4C=C(C(=N4)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154347
Record name 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-32-1
Record name 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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